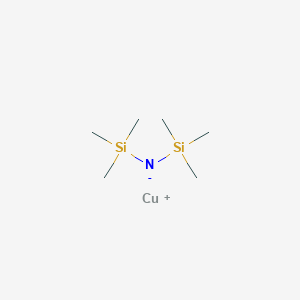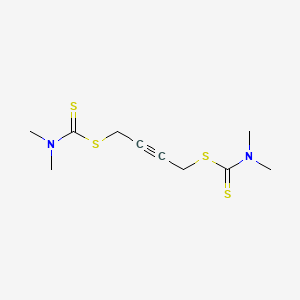
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester): is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acids and esters, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) typically involves the reaction of carbamoyl chlorides with alcohols. This reaction can be carried out under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct . Another method involves the addition of alcohols to isocyanates, which also yields carbamates .
Industrial Production Methods: Industrial production of carbamic acid esters often employs phosgene-free methods due to the hazardous nature of phosgene. One such method involves the reaction of dimethyl carbonate with amines in a continuous flow system . This method is advantageous as it avoids the direct manipulation of sensitive reactants and provides high yields of the desired product.
化学反応の分析
Types of Reactions: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction is often mediated by the carbamate functional group, which can undergo hydrolysis to release the active species.
類似化合物との比較
- Carbamic acid, dimethyldithio-, 2-aminoethyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) is unique due to its specific ester linkage and the presence of a butynylene group. This structural feature imparts distinct chemical and physical properties compared to other carbamic acid derivatives. For example, the butynylene group can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
63580-26-7 |
|---|---|
分子式 |
C10H16N2S4 |
分子量 |
292.5 g/mol |
IUPAC名 |
4-(dimethylcarbamothioylsulfanyl)but-2-ynyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H16N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h7-8H2,1-4H3 |
InChIキー |
ZZKMEFLNROQYQS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SCC#CCSC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)


![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

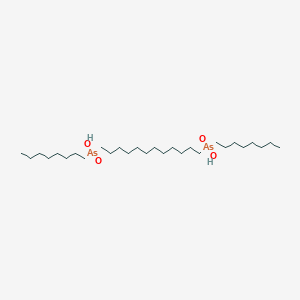


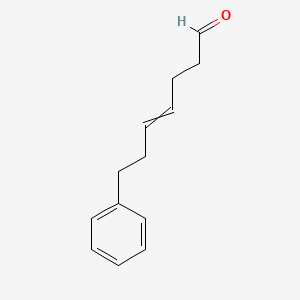
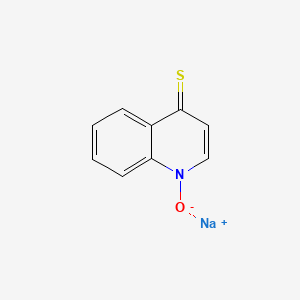
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
